Zinc-DTPA
Description
Structure
2D Structure
Properties
CAS No. |
23759-24-2 |
|---|---|
Molecular Formula |
C14H18N3O10Zn-3 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5 |
InChI Key |
UVJDUBUJJFBKLD-UHFFFAOYSA-I |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Synonyms |
Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |
Origin of Product |
United States |
Fundamental Coordination Chemistry of Zinc Dtpa Complexes
Thermodynamic and Kinetic Stability of Zinc-DTPA Systems
The stability constant, also referred to as the formation constant or binding constant, is a quantitative measure of the equilibrium established between a metal ion and a ligand to form a coordination complex. A higher stability constant value indicates a more stable chelation product.
The determination of stability constants for metal-DTPA complexes typically employs various experimental methods, including pH titration, often utilizing competitive chelation with other agents like EDTA, or by monitoring equilibrium through techniques such as luminescence spectroscopy. For this compound, the log β₁₀₁ stability constant has been reported. For a modified DTPA ligand, the log β₁₀₁ for Zn(II) was determined to be 17.82 at 25 °C in a 0.1 M NaClO₄ solution. Broader estimations suggest that stability constants for Zn-DTPA complexes generally fall within the range of 18 to 19. It is noteworthy that DTPA complexes typically exhibit formation constants approximately 100 times greater than those of EDTA.
The following table presents reported stability constants for DTPA with various metal ions:
| Metal Ion | Log β₁₀₁ (Stability Constant) | Conditions | Reference |
| Zn(II) | 17.82 | 25 °C, 0.1 M NaClO₄ | |
| Zn(II) | ~18-19 | General | |
| Gd(III) | 22.06 | 25 °C, 0.1 M NaClO₄ | |
| Eu(III) | 22.21 | 25 °C, 0.1 M NaClO₄ | |
| Fe(III) | 26.66 | 25 °C, 0.1 M NaClO₄ | |
| Ca(II) | 10.45 | 25 °C, 0.1 M NaClO₄ | |
| Cu(II) | 21.3 | 25 °C, 0.1 M NaClO₄ |
The stability and speciation (the distribution of chemical species) of metal-DTPA complexes are significantly affected by various solution parameters, with pH being a particularly influential factor. The acid dissociation constants of the DTPA ligand play a crucial role in determining the relative proportions of its different protonated species in an aqueous environment as a function of pH.
Generally, a decrease in pH (i.e., increased acidity) can lead to a reduction in complex formation. For DTPA, the deprotonation of its carboxylic acid functional groups increases with rising pH, which can enhance the efficiency of metal extraction. In the context of zinc complexes, the deprotonation of coordinated water molecules commences at slightly alkaline pH values (above 7.8) and progresses to fully deprotonated species beyond pH 11.8. The concentration of uncharged zinc hydroxo complexes, such as [Zn(OH)₂(H₂O)ₓ₋₂]₍ₐq₎, reaches its maximum concentration around pH 9.9.
In chelate exchange reactions, the kinetic stability of complexes, for example, [Gd(DTPA)]²⁻, is characterized by the rates at which exchange reactions occur with endogenous metal ions like Cu²⁺ and Zn²⁺. These reactions primarily proceed through a direct attack mechanism where the endogenous metal ion directly interacts with the existing complex. While the proton-assisted dissociation of [Gd(DTPA)]²⁻ is relatively slow, under physiological conditions, the release of Gd³⁺ can predominantly occur through its reactions with Cu²⁺ and Zn²⁺ ions.
Conditional stability constants, which are determined at physiological pH (e.g., pH 7.4), offer a more relevant assessment of complex stability in biological systems compared to those measured under highly acidic conditions. Kinetic stability, which describes the rate at which equilibrium is attained, is also a critical factor. For instance, the kinetic stability of Gd-DTPA at physiological pH can extend to a range of days. Furthermore, the presence of competing cations in solution can impact speciation and complex stability, as chelating agents will preferentially react with metal ions in descending order of their respective log K values.
Kinetic Aspects of Ligand Exchange and Metal Substitution Reactions Involving this compound
The kinetic stability of metal-DTPA complexes is crucial, especially in biological systems where metal substitution reactions can occur with endogenous ions. This compound functions by exchanging its zinc ion for other metal ions that exhibit a higher binding affinity for the DTPA ligand . This process is driven by the significantly higher stability constants of DTPA with target heavy metal ions compared to zinc .
Studies on the kinetic stability of related DTPA complexes, such as [Gd(DTPA)]²⁻, illustrate the principles of ligand exchange and metal substitution. For example, the exchange reactions of [Gd(DTPA)]²⁻ with endogenous ions like Cu²⁺ and Zn²⁺ predominantly occur via direct attack of these ions on the complex . The proton-assisted dissociation of [Gd(DTPA)]²⁻ is relatively slow, suggesting that under physiological conditions, the release of Gd³⁺ primarily results from reactions with Cu²⁺ and Zn²⁺ ions . A dinuclear intermediate, where a glycinate (B8599266) fragment of DTPA coordinates to the attacking metal ion (e.g., Cu²⁺ or Zn²⁺), is hypothesized to play a rate-controlling role in these exchange reactions . The dissociation rates of metal ions from chelates can vary significantly depending on the chelate structure, with some engineered chelates showing much faster dissociation rates for zinc (e.g., 845 ± 35 s⁻¹) than others (e.g., ~5 s⁻¹) .
The effectiveness of this compound in decorporation therapy relies on its ability to rapidly exchange its zinc for more strongly bound radioactive or toxic metal ions, forming stable, water-soluble complexes that are then excreted . This highlights the importance of the kinetic lability of the Zn-DTPA bond, allowing for efficient metal exchange, while the resulting complex with the target metal remains kinetically stable enough for excretion.
Formation and Stability of Heterobinuclear and Multicomponent Complexes with DTPA and Zinc
Diethylenetriaminepentaacetic acid (DTPA) is known for its ability to form not only mononuclear complexes but also homo- and heterobinuclear complexes with various metal ions, including zinc . These complexes are characterized by their metal-ligand stability constants, which are typically determined using potentiometric titration techniques in aqueous media .
In the context of heterobinuclear complexes, DTPA can accommodate two different metal ions simultaneously. For instance, studies have investigated heterobinuclear complexes of the type ZnLM, where L is DTPA and M represents other metal ions such as Be(II), Mg(II), Ca(II), Sr(II), Ba(II), Cd(II), Co(II), Ni(II), and Cu(II) . The formation of these mixed-metal complexes is possible because DTPA, even when complexed with one zinc ion in a binary Zn(II)-DTPA complex, may still have vacant coordination sites available for interaction with another metal ion . Diethylenetriaminepentaacetic acid acts as an octadentate ligand, and in a binary Zn(II)-DTPA complex, zinc(II) is expected to be bound to two amino-nitrogen atoms and two carboxylate groups, leaving three potential coordination sites open .
The stability constants of these complexes are crucial for understanding their behavior in solution. For homo-bimetallic complexes of DTPA, the order of metal-ligand formation constants has been observed to follow trends such as Be₂L < Ba₂L < Mg₂L < Sr₂L < Zn₂L . The pH at which these complexes form also varies; homobimetallic complexation with transition metals typically starts at lower pH (around pH 3), while with alkaline earth metals, it occurs at higher pH (beyond pH 6.5) .
Research also extends to multicomponent systems, including ternary and quaternary complexes involving DTPA, zinc, and other ligands or metal ions. For example, studies have explored quaternary systems with amino acids and pyrimidines, demonstrating that these compatible ligands can lead to greater stability in ternary and quaternary complexes compared to binary ones . The stability constants for such quaternary systems involving copper, nickel, and zinc have been observed in orders like Cu–Ni > Cu–Zn > Cu–Co > Ni–Zn > Ni–Co > Co–Zn . These findings underscore the versatile coordination capabilities of DTPA in forming diverse and stable multi-metal and multi-ligand complexes.
Table 1: Stability Constants of Selected Homo- and Heterobinuclear DTPA Complexes
| Complex Type | Metal(s) (M) | Log K (Stability Constant) | pH Range | Reference |
| Homobimetallic | Be₂L | Lower | Low pH | |
| Homobimetallic | Ba₂L | Lower | High pH | |
| Homobimetallic | Mg₂L | Intermediate | High pH | |
| Homobimetallic | Sr₂L | Intermediate | High pH | |
| Homobimetallic | Zn₂L | Higher | Low pH | |
| Heterobinuclear | MHgDTPA (M = Cu, Zn, Cd, La, Pr, Nd) | Evaluated | 25°C, I = 0.1 M (NaNO₃) | |
| Quaternary | Cu-Ni (with amino acids) | Highest | - | |
| Quaternary | Cu-Zn (with amino acids) | High | - | |
| Quaternary | Ni-Zn (with amino acids) | Intermediate | - |
Theoretical and Computational Approaches in this compound Coordination Chemistry
Quantum Mechanical Calculations of Ligand-Metal Binding
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are extensively used to investigate the electronic structure and bonding within metal-ligand complexes. For this compound, QM calculations can elucidate the nature of the coordination bonds between the zinc ion and the DTPA ligand, including bond lengths, bond angles, and electron density distribution. These calculations can help determine the preferred coordination geometry of zinc within the DTPA framework and identify the specific donor atoms (nitrogen and oxygen from carboxylate groups) involved in binding . By calculating binding energies and vibrational frequencies, QM methods can provide a deeper understanding of the stability and rigidity of the this compound complex and how these properties might change upon metal exchange. While specific QM studies on this compound were not detailed in the search results, the general application of DFT in coordination chemistry is well-established for characterizing metal-ligand interactions and predicting complex stability.
Molecular Dynamics Simulations of Complexation Dynamics
Molecular Dynamics (MD) simulations offer a dynamic perspective on the complexation process, providing insights into how this compound forms and interacts with other metal ions over time. MD simulations can track the movement of atoms and molecules, revealing the conformational changes of the DTPA ligand upon zinc binding, the solvent effects on complex stability, and the pathways for ligand exchange or metal substitution reactions. These simulations can model the dynamic equilibrium between different coordination modes and the lability of the this compound bond, which is crucial for its function as a chelating agent that exchanges zinc for other metal ions . MD simulations can also explore the interactions of this compound with biological environments, such as its distribution in extracellular fluid space and its rapid elimination via glomerular filtration, although DTPA itself is unable to penetrate cell membranes to a significant degree .
Predictive Modeling of Coordination Properties
Predictive modeling, often leveraging computational chemistry techniques and sometimes incorporating machine learning algorithms, aims to forecast the coordination properties of this compound and its interactions with various metal ions. This involves developing models that can predict stability constants, reaction rates, and speciation diagrams under different conditions (e.g., pH, ionic strength) . By analyzing large datasets of experimental and computational results, predictive models can identify key structural features of DTPA and other ligands that influence their chelating efficiency and selectivity towards specific metal ions. For instance, the relative stability of lanthanide-DTPA complexes compared to other metal ions has been discussed in the literature, providing a basis for such predictive efforts . The use of computer programs like SCOGS for evaluating stability constants from potentiometric titration data is an example of predictive modeling in practice, enabling the characterization of homo- and heterobinuclear complexes of DTPA with zinc and other metal ions . Such models are invaluable for designing new chelating agents with tailored properties for specific applications, such as decorporation therapy or environmental remediation.
Environmental Dynamics and Speciation of Zinc Dtpa
Modeling Approaches for Environmental Zinc Speciation
Validation and Refinement of Predictive Speciation Models for Chelate-Enhanced Systems
Predictive speciation models are indispensable tools for evaluating the behavior of metals in chelate-enhanced systems. Models such as the Biotic Ligand Model (BLM) and various multi-surface models are employed to assess metal speciation and bioavailability in both aquatic and soil environments . These models incorporate key environmental factors, including water chemistry, pH, and the presence of organic matter, to determine how metals bind and speciate .
The accuracy of multi-surface models in predicting metal speciation, particularly for zinc in soils, has been rigorously tested and validated against experimental data . For instance, the 0.005 M DTPA extraction method is frequently utilized to provide essential input parameters for multi-surface models, which then predict the partitioning and solubility of heavy metals in soils . While these models generally show good agreement with experimental observations, deviations can occur, highlighting areas for further refinement . Such refinements often focus on improving the description of metal competition and concentration-dependent binding affinities within the models . The continuous validation of these models with highly sensitive analytical techniques, especially at low metal concentrations, is vital for enhancing their predictive capability .
Multisurface Modeling for Understanding Zinc-DTPA Speciation in Complex Matrices
Multisurface modeling offers a comprehensive approach to understanding this compound speciation within complex environmental matrices, such as soils. These models conceptualize the soil solid phase as comprising independent reactive surfaces, including clay minerals, iron oxides, and organic matter . Organic matter (OM), particularly its humic and fulvic acid fractions, is recognized as a dominant factor in controlling zinc speciation and bioavailability in soils . This influence is particularly pronounced in conditions of high pH and low zinc concentrations .
Multisurface models are capable of predicting metal speciation across these reactive surfaces and within solution species under equilibrium conditions . Research has demonstrated that these models can accurately predict zinc speciation in soils, with improved accuracy observed when results from DTPA extraction methods are incorporated as model inputs, especially in calcareous clay soils . Furthermore, studies indicate that the predicted free Zn²⁺ concentration is more sensitive to variations in the reactive zinc pool and organic matter content than to changes in pH .
Environmental Fate and Transport of this compound in Aquatic and Terrestrial Ecosystems
The environmental fate and transport of this compound are largely dictated by the persistence of the DTPA ligand and its interactions with metals in different ecosystems. Chelating agents like DTPA are known for their environmental persistence, which allows them to remobilize heavy metals from sediments in natural water bodies . This characteristic contributes to their widespread presence in aquatic systems, with DTPA having been detected in sewage effluents and even drinking water . Although DTPA is generally considered stable, some studies suggest that it can undergo degradation under harsh environmental conditions, potentially decomposing into other chelating agents such as EDTA .
In terrestrial ecosystems, the behavior of zinc, including its chelated form this compound, is profoundly influenced by various soil properties. These include pH, redox conditions, the content of organic matter, and the concentrations of other trace elements . For instance, when this compound is applied to calcareous soils, a significant portion can initially adsorb to soil organic matter, subsequently converting into less available mineral-bound zinc forms over time . The chemical speciation of zinc in soil is a primary determinant of its mobility and bioavailability to plants and other organisms . Zinc transport to plant roots typically occurs via diffusion, and its availability is further influenced by desorption processes from the soil's solid phase . The DTPA soil test is a widely accepted method for assessing and predicting zinc availability in agricultural soils .
Role of Zinc Dtpa in Agricultural and Ecological Systems
Enhancing Plant Zinc Availability and Uptake in Agronomic Contexts
Zinc is an essential micronutrient vital for numerous metabolic reactions in plants, including enzyme activation, chlorophyll (B73375) formation, growth hormone regulation, cell growth, and seed development. Globally, zinc deficiency is a widespread nutritional disorder, affecting approximately 30% of the world's agricultural soils and leading to significant crop yield reductions . Zinc-DTPA is a key tool in addressing this widespread issue.
Effectiveness of this compound in Alleviating Zinc Deficiency in Crops
This compound is widely recognized for its effectiveness in improving zinc availability to crops. Soil test laboratories frequently utilize DTPA (diethylenetriaminepentaacetic acid) extraction to assess soil zinc concentrations, as DTPA-Zn levels in soil show a strong correlation with root uptake of zinc . General recommendations suggest zinc application when DTPA-Zn values fall below 0.7 to 1.0 ppm . For corn (Zea mays L.), a critical DTPA-Zn range has been identified between 0.86 and 1.30 mg kg⁻¹ . Research indicates that a positive crop response to zinc fertilization is possible when the soil DTPA-Zn test is 0.75 ppm or less, and it becomes highly likely when the level drops to 0.5 ppm or below . Studies on wheat have demonstrated that plants receiving adequate zinc exhibit healthy growth and respond favorably to higher phosphorus rates, unlike those suffering from zinc deficiency .
Table 1: Critical DTPA-Zn Soil Test Levels for Crop Response
| Crop/Context | DTPA-Zn Critical Level (ppm or mg kg⁻¹) | Indication | Source |
| General | 0.7 - 1.0 | Deficiency likely below this range | |
| Corn | 0.86 - 1.30 | Critical range for response | |
| Crops (general) | ≤ 0.75 | Possible response to Zn application | |
| Crops (general) | ≤ 0.5 | Likely response to Zn application |
Impact of Phosphorus Availability and Other Soil Factors on this compound Efficacy
Phosphorus availability also plays a crucial role. High phosphorus concentrations in soils with low zinc availability can sharply decrease zinc uptake by plants . However, high phosphorus applications are only likely to exacerbate a zinc deficiency if an initial zinc problem (DTPA-Zn soil test below 1.0 ppm) already exists . Cold and wet soil conditions, often prevalent in spring, can further reduce root growth, zinc uptake, zinc solubility, and the release of zinc from soil organic matter, leading to more pronounced zinc deficiencies . To ensure accurate soil testing, the DTPA soil test solution is buffered to a pH of 7.3 ± 0.2, minimizing the influence of the soil sample's inherent pH on the extraction results . Furthermore, competing metal ions such as iron and manganese can interact with DTPA ligands in the soil, affecting zinc's availability .
Comparative Analysis of this compound with Alternative Zinc Fertilizers and Chelates
This compound is one of several zinc fertilizers and chelates used in agriculture, each with varying effectiveness depending on soil conditions and crop type. Other common forms include inorganic salts like zinc sulfate (B86663) (ZnSO₄) and other chelates such as Zn-EDTA (ethylenediaminetetraacetic acid) .
Chelated forms of zinc, including Zn-DTPA and Zn-EDTA, are generally more effective than inorganic zinc sulfate in calcareous soils due to their ability to maintain zinc in a soluble, plant-available form . However, comparative studies reveal nuanced differences. For instance, in maize fertilization, Zn-EDTA at a rate of 20 mg kg⁻¹ demonstrated the highest effectiveness in increasing plant zinc concentration and uptake, often outperforming Zn-DTPA and other organic sources like Zn-EDDHA, Zn-phenolate, Zn-polyflavonoid, Zn-lignosulfonate, and Zn-glucoheptonate .
Table 2: Relative Effectiveness of Zinc Sources on Plant Zinc Concentration (Maize)
| Zinc Source (Concentration) | Relative Effectiveness (Highest to Lowest) | Total Zn Uptake (mg Zn per pot) | Source |
| Zn-EDTA (20 mg kg⁻¹) | Highest | 7.44 | |
| Zn-EDDHA (20 mg kg⁻¹) | High (approx. Zn-EDTA 10 mg kg⁻¹) | 4.66 | |
| Zn-EDTA (10 mg kg⁻¹) | High (approx. Zn-EDDHA 20 mg kg⁻¹) | 3.93 | |
| Zn-EDDHA (10 mg kg⁻¹) | Moderate (approx. Zn-phenolate, etc.) | Not specified | |
| Zn-phenolate (all rates) | Moderate (approx. Zn-polyflavonoid, etc.) | Not specified | |
| Zn-polyflavonoid (all rates) | Moderate (approx. Zn-lignosulfonate, etc.) | Not specified | |
| Zn-lignosulfonate (all rates) | Moderate (approx. Zn-glucoheptonate) | Not specified | |
| Zn-glucoheptonate (all rates) | Moderate (approx. Zn-phenolate, etc.) | Not specified | |
| Untreated Zn | Lowest | Not specified |
While Zn-EDTA may enhance the ratio of complexed zinc to free zinc ions (ZnL/Zn²⁺) more than Zn-DTPA in most soils, Zn-DTPA has been observed to increase the availability of native soil iron and copper more effectively, by enhancing the ratio of their complexed forms to free ions (FeL/Fe³⁺ and CuL/Cu²⁺) . However, competition from other metal ions like manganese and iron for the chelating ligands can be more pronounced with Zn-DTPA than with Zn-EDTA in certain soil types . Furthermore, Zn-DTPA, unlike Zn-EDTA, has been shown to inhibit manganese uptake by bush bean plants at high solution pH . Current agricultural research suggests that while banding low rates of zinc may offer economic benefits for fields with low zinc levels, widespread in-furrow application of chelated zinc for corn production is not broadly supported .
Mechanisms of Chelate-Facilitated Zinc Transport into Plant Roots
Chelating agents, including DTPA, play a crucial role in plant nutrition by forming stable complexes with micronutrients like zinc, thereby increasing their solubility and improving their availability for plant uptake . These chelators act by encasing metal ions, protecting them from unwanted chemical reactions in the soil solution and preventing their precipitation or adsorption onto soil particles, which would otherwise render them unavailable to plants .
Plants absorb zinc primarily from the soil solution as the divalent ionic form (Zn²⁺) . However, organic ligand-zinc complexes, such as those formed with DTPA, can also be taken up directly by plant roots . One proposed physiological mechanism for chelate-facilitated uptake involves the efflux of various compounds from plant roots, including solvents, organic acids, and H⁺ ions. This process can enhance the absorption of zinc-chelate complexes and facilitate the release of Zn²⁺ ions, which are then absorbed by root epidermal cells . Root exudates, comprising low molecular weight compounds like amino acids and organic acids, and high molecular weight compounds such as polysaccharides and proteins, contribute significantly to mobilizing zinc from the soil through acidification and/or chelate secretion . Once absorbed by the roots, zinc can be transported over long distances from the roots to the shoots primarily via the xylem through the transpiration stream . Plasma membrane transporters are also essential, assisting in the movement of zinc across the plasma membrane and its distribution into the cytoplasm .
Chelate-Assisted Strategies for Heavy Metal Remediation
Beyond its role in plant nutrition, this compound and other chelating agents are explored in ecological systems for their potential in chelate-assisted phytoremediation, a green technology aimed at cleaning up heavy metal-contaminated soils.
Principles and Efficiency of this compound in Enhancing Phytoremediation of Heavy Metals
While chelating agents can significantly enhance the uptake of heavy metals by plants, it is important to note that this increased uptake might sometimes lead to phytotoxicity, potentially reducing plant biomass . Although DTPA is a synthetic chelating agent used in phytoremediation, some research indicates that non-degradable synthetic chelants like EDTA and DTPA might have limitations in large-scale applications due to concerns about potential environmental problems, such as the leaching of mobilized metals into groundwater . For heavy metal phytoremediation, other chelating agents such as EDTA and citric acid have been frequently investigated for their efficacy in enhancing the uptake of metals like copper and zinc by various plants, including sunflower, Chinese cabbage, cattail, and reed .
It is worth noting that this compound is also utilized in medical contexts for decorporation therapy, specifically to increase the elimination rates of internal contamination with transuranic elements like plutonium, americium, or curium in humans and animals . In such applications, while Ca-DTPA may be more effective initially, Zn-DTPA is considered less toxic for prolonged treatment and can be equally effective over longer periods or with delayed repeated administration . However, this compound forms less stable chelates with elements like uranium and neptunium, and is not expected to be effective for their removal .
Mechanisms of Plant Response to this compound in Phytoextraction and Phytostabilization
This compound plays a crucial role in enhancing the bioavailability of heavy metals, including zinc (Zn) and lead (Pb), in contaminated soils, thereby facilitating their uptake by plants for phytoremediation purposes. Phytoremediation encompasses two primary strategies: phytoextraction, where plants absorb and accumulate contaminants from the soil, and phytostabilization, where plants reduce the mobility and bioavailability of contaminants in the soil.
The primary mechanism by which DTPA influences plant response is through chelation, forming soluble metal-chelate complexes that increase the availability of otherwise insoluble or less mobile metal ions in the soil solution . This enhanced solubility makes the metals more accessible for plant root uptake. Studies have demonstrated that DTPA significantly enhances the accumulation of Zn and Pb in various plant species. For instance, in ryegrass (Lolium multiflorum Lam.), the application of DTPA at a dose of 2 mmol/kg led to maximum Zn content in roots and shoots, reaching 2428.37 mg/kg and 2010.43 mg/kg, respectively . Similarly, Eucalyptus camaldulensis showed enhanced metal content with DTPA application, with a bioconcentration factor for Zn reaching 2.30 at 9 mmol/kg DTPA .
In the context of phytostabilization, the goal is to reduce the environmental risk of contaminants by limiting their movement. While DTPA is primarily associated with increasing metal mobility for phytoextraction, certain soil amendments, such as zeolite, can reduce the DTPA-extractable content of heavy metals like Zn, Pb, and copper (Cu), thereby decreasing plant uptake and promoting phytostabilization . This indicates that reducing the bioavailable (DTPA-extractable) fraction of metals in the soil can be a key mechanism for phytostabilization.
The effectiveness of DTPA in enhancing metal accumulation varies depending on the plant species and the specific metal. Some plants are classified as "excluders," restricting metal uptake into their roots, while "hyperaccumulators" can accumulate exceptionally high amounts of metals in their shoots . The choice of plant species and the judicious application of chelating agents like DTPA are crucial for optimizing either phytoextraction or phytostabilization strategies.
Table 1: Effect of DTPA on Zinc Accumulation in Ryegrass
| DTPA Dose (mmol/kg) | Zn Content in Root (mg/kg) | Zn Content in Shoot (mg/kg) |
| 0 (Control) | - | - |
| 0.5 | - | - |
| 1 | - | - |
| 2 | 2428.37 | 2010.43 |
| 4 | - | - |
Note: Data for 0, 0.5, 1, and 4 mmol/kg were not explicitly provided in the snippets for direct comparison with the maximum values.
Table 2: Bioconcentration Factor (BF) for Zinc in Eucalyptus camaldulensis with DTPA Application
| DTPA Dose (mmol/kg) | Bioconcentration Factor (BF) for Zn |
| 1.5 | - |
| 3 | - |
| 6 | 2.23 |
| 9 | 2.30 |
Role of Microbial-Plant Interactions in Chelate-Enhanced Remediation Processes
Microbial-plant interactions are integral to the success of chelate-enhanced remediation processes, particularly in modulating the bioavailability and uptake of heavy metals like zinc. The rhizosphere, the narrow zone of soil directly influenced by root exudates, is a hotbed of microbial activity that significantly impacts metal dynamics .
Microorganisms, including plant growth-promoting bacteria (PGPB) and arbuscular mycorrhizal fungi (AMF), play a multifaceted role in these processes. They can enhance phytoremediation by increasing (for phytoextraction) or decreasing (for phytostabilization) metal availability in the soil, as well as facilitating metal translocation within the plant .
One key mechanism involves the secretion of various compounds by microorganisms, such as organic acids, siderophores, and other chelating agents . These microbial exudates can form soluble complexes with heavy metals, similar to synthetic chelates like DTPA, thereby increasing their mobility and uptake by plants. For instance, PGPB can activate heavy metals in soil through the production of phytochelatins, organic acids, metal chelates, and biosurfactants, which collectively enhance metal absorption by plants .
Arbuscular mycorrhizal fungi (AMF) establish symbiotic relationships with plant roots, effectively increasing the root surface area for nutrient and metal absorption . AMF can directly absorb Zn from the soil and transfer it to plant roots, thereby increasing its accumulation . Studies have shown that AMF colonization can enhance the phytoextraction of certain metals while promoting the phytostabilization of others, depending on the fungal species and metal . The combined application of AMF and chelating agents like DTPA can have mixed results, influencing metal mobilization and bioavailability in complex ways that require careful evaluation .
Furthermore, beneficial microbes can alleviate metal phytotoxicity and stimulate plant growth indirectly by inducing defense mechanisms or directly by solubilizing mineral nutrients (e.g., phosphorus, iron, zinc) and producing plant growth-promoting substances like phytohormones . This enhanced plant vigor contributes to greater biomass production, which is crucial for effective phytoextraction . The interactions between plants and microbes in the rhizosphere create a synergistic environment that can significantly improve the efficiency of chelate-enhanced remediation strategies.
Interactions of this compound with Soil Microbiomes and Ecosystem Function
Long-term application of zinc, which can be measured as DTPA-extractable Zn, has been shown to affect soil microbial properties. Optimal zinc application rates can promote soil microbial activity and improve bacterial communities, contributing to the sustainability of agroecological environments . For example, a study revealed that Zn application at 5.7 kg ha⁻¹ significantly increased the activities of urease, invertase, alkaline phosphatase, and catalase in the soil .
Conversely, excessive levels of zinc can have detrimental effects on the soil microbiome. High concentrations of Zn can disrupt the microbial balance, leading to reductions in microbial biomass, activity, and diversity . The composition of the soil bacterial community has been found to correlate significantly with the concentrations of DTPA-Zn and total Zn . For instance, high levels of Zn have been observed to modify bacterial and fungal communities, consequently affecting critical nutrient transformations such as nitrogen (N) and phosphorus (P) cycling in the soil .
The availability of DTPA-extractable Zn is influenced by factors such as organic matter decomposition and microbial activity. Soils with higher rates of organic matter addition and decomposition tend to have increased microbial activity, which facilitates the release of micronutrients like Zn into the soil solution, leading to higher DTPA-extractable Zn content .
Micronutrients, including Zn, are strongly correlated with the structure and function of the soil microbiome . Increased micronutrient concentrations can alter microbial community composition and the expression of functional genes within these communities . This highlights the intricate connection between metal availability and microbial community dynamics, which can, in turn, influence ecosystem productivity both directly (through nutrient availability to plants) and indirectly (through the microbiome's impact on soil processes) .
The biocomplexity of the soil environment can also moderate the effects of zinc on microbial communities. This suggests that the presence of diverse biological components, such as plants and other soil organisms, can influence how microbial communities respond to zinc contamination . Maintaining an optimal balance of zinc, often assessed through DTPA extraction, is crucial for fostering a healthy and functional soil microbiome that supports resilient agricultural and ecological systems.
Table 3: Impact of Zinc Application Rates on Soil Enzyme Activities
| Zn Application Rate (kg ha⁻¹) | Urease Activity | Invertase Activity | Alkaline Phosphatase Activity | Catalase Activity |
| 0 (Nil Zn) | - | - | - | - |
| 5.7 (Optimal Zn) | Increased | Increased | Increased | Increased |
| 34.1 (Excess Zn) | Decreased | Decreased | Decreased | Decreased |
Note: "Increased" and "Decreased" indicate significant changes compared to the nil Zn treatment, as reported in the source.
Interactions of Zinc Dtpa with Biological Systems Non Clinical Focus
Cellular Zinc Homeostasis and Chelator Interactions
Impact of Extracellular DTPA on Intracellular Zinc Concentrations in Cell Models
Extracellular DTPA acts as a chelator for zinc ions outside the cell, thereby influencing the availability of zinc for cellular uptake and efflux. Studies using various cell models have demonstrated this impact:
Rat Pituitary Tumor Cells (GH3) and Primary Pituitary Cells: The addition of extracellular DTPA (50 µM) to the culture media was shown to reduce the uptake of radioactive zinc (65Zn) in GH3 rat pituitary tumor cells. Furthermore, when GH3 cells were pretreated with DTPA, it reduced 65Zn efflux. In contrast, in primary anterior pituitary cells, DTPA treatment led to reduced 65Zn uptake from the media but, conversely, enhanced 65Zn efflux when the cells were pretreated with 65Zn.
Rat Hepatoma Cells (H4IIE) and Primary Hepatocytes: Similar differential effects were observed in H4IIE hepatoma cells and primary hepatocytes, where DTPA treatment reduced total intracellular zinc content in H4IIE cells. This reduction in cellular zinc was reflected by a decrease in metallothionein (B12644479) 1 mRNA levels in H4IIE cells.
Oxidative Stress and Viability: Zinc deficiency induced by DTPA (50–100 µM) in H4IIE rat hepatoma cells led to the generation of reactive oxygen species (ROS). At a concentration of 100 µM, DTPA decreased cell viability by 15%, while 50 µM DTPA resulted in approximately a 50% increase in oxidative stress, even without a significant impact on cell viability. Co-supplementation with physiological zinc concentrations (15 µM) could significantly reduce ROS generation, although not fully restoring levels to those of untreated control cells. DTPA also increased the mRNA expression of p53 and p21 in H4IIE cells.
Fluorescence Studies: In studies examining N-ethylmaleimide (NEM)-induced changes in intracellular zinc concentration using FluoZin-3 fluorescence, the chelation of external Zn2+ by 10 µM DTPA slightly attenuated the NEM-induced augmentation of fluorescence. Specifically, fluorescence decreased from 374.8 ± 5.7 (without DTPA) to 341.4 ± 9.8 (with DTPA).
The following table summarizes the impact of extracellular DTPA on intracellular zinc and related cellular responses in various cell models:
| Cell Model | DTPA Concentration | Effect on 65Zn Uptake | Effect on 65Zn Efflux (Pretreated) | Effect on Total Intracellular Zinc | Effect on Metallothionein 1 mRNA | Effect on Cell Viability (100 µM DTPA) | ROS Generation (50 µM DTPA) | FluoZin-3 Fluorescence (NEM-induced, arbitrary units) |
|---|---|---|---|---|---|---|---|---|
| GH3 (rat pituitary tumor) | Not specified | Reduced | Reduced | Not specified | Not specified | Not specified | Not specified | Not specified |
| Primary Anterior Pituitary Cells | Not specified | Reduced | Enhanced | Not specified | Not specified | Not specified | Not specified | Not specified |
| H4IIE (rat hepatoma) | Not specified | Not specified | Not specified | Reduced | Decreased | Not specified | Not specified | Not specified |
| H4IIE (rat hepatoma) | 100 µM | Not specified | Not specified | Not specified | Decreased | Decreased by 15% | Not specified | Not specified |
| H4IIE (rat hepatoma) | 50 µM | Not specified | Not specified | Not specified | Not specified | No significant effect | ~50% increase | Not specified |
| Cells for FluoZin-3 study | 10 µM | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 341.4 ± 9.8 (with DTPA) vs 374.8 ± 5.7 (without DTPA) |
Comparative Analysis of Zinc Depletion by DTPA and Other Chelating Agents
The effectiveness and mechanism of zinc depletion vary among chelating agents based on their membrane permeability and affinity for different metal ions. A notable comparison is often drawn between DTPA and N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN).
Permeability and Apoptosis Induction: DTPA is characterized as a cell-impermeable zinc chelator, meaning it primarily acts on extracellular zinc. In contrast, TPEN is a membrane-permeable chelator that can access and chelate intracellular zinc. This difference in permeability leads to distinct biological outcomes; for instance, TPEN can induce apoptosis in cultured rat hepatocytes by chelating intracellular zinc, whereas DTPA, even at higher concentrations, cannot induce apoptosis due to its inability to cross the cell membrane. The mobility of zinc ions across the cell membrane can influence how chelators are classified, as depletion on one side might cause ion redistribution.
Impact on Signaling Pathways: The necessity of intracellular zinc for IL-1β signaling, which leads to IL-6 induction, was demonstrated by TPEN's ability to block this process. Conversely, DTPA had no effect on IL-6 induction by IL-1β, indicating that the import of extracellular zinc is not required for this specific signaling pathway.
Chelation Efficiency in Media: In studies comparing zinc levels in osteoblastic MC3T3-E1 cell culture media, TPEN (5 µM) and DTPA (1.2 mM) showed no significant difference in the final concentration of zinc across various added ZnCl2 concentrations (0, 3, 6, 9, 12 µM). However, at an addition of 15 µM ZnCl2, the DTPA-chelated medium retained a slightly higher zinc level (23.07 ± 0.28 µM) compared to the TPEN-chelated medium (20.91 ± 0.04 µM).
Chelation of Other Metals: TPEN was found to completely chelate copper and manganese in the culture medium. While DTPA also chelates these metals, specific data on its complete chelation efficiency for Cu and Mn in this context was not explicitly detailed. Regarding iron, TPEN generally resulted in lower iron levels in the medium compared to DTPA, particularly at 0, 3, and 9 µM added ZnCl2. For example, at 0 µM ZnCl2, iron levels were 1.88 ± 0.03 µM with TPEN versus 2.13 ± 0.00 µM with DTPA, suggesting that TPEN is a stronger chelator for iron than DTPA.
Intracellular Zinc Dynamics (Fluorescence): In experiments measuring NEM-induced increases in intracellular zinc using FluoZin-3 fluorescence, TPEN (10 µM) drastically reduced the augmentation of fluorescence (from 374.8 ± 5.7 without chelator to 20.0 ± 0.4 with TPEN). This indicates that the NEM-induced increase in intracellular zinc is largely dependent on intracellular zinc sources. DTPA, being extracellular, only slightly attenuated this augmentation.
The table below provides a comparative analysis of DTPA and TPEN in zinc depletion:
| Chelator | Membrane Permeability | Effect on IL-6 Induction (IL-1β stimulated) | Apoptosis Induction (Rat Hepatocytes) | Final Zn Conc. in Medium (µM, at 15 µM ZnCl2 added) | Fe Conc. in Medium (µM, at 0 µM ZnCl2 added) | Effect on NEM-induced FluoZin-3 Fluorescence (arbitrary units) |
|---|---|---|---|---|---|---|
| DTPA | Cell-impermeable | No effect | Could not induce | 23.07 ± 0.28 | 2.13 ± 0.00 | Slightly attenuated (341.4 ± 9.8 vs 374.8 ± 5.7) |
| TPEN | Membrane-permeable | Blocked | Induced | 20.91 ± 0.04 | 1.88 ± 0.03 | Drastically decreased (20.0 ± 0.4 vs 374.8 ± 5.7) |
Zinc-DTPA and Microbial Physiology
This compound and its core chelating agent, DTPA, exert significant influence on microbial physiology, primarily through their ability to chelate essential metal ions, impacting bacterial growth, virulence, and metal resistance mechanisms.
Antibacterial Mechanisms of DTPA through Selective Metal Deprivation
DTPA functions as a chelating agent by forming stable complexes with metal ions, thereby sequestering them and preventing their participation in vital biochemical reactions within microbial systems. This selective metal deprivation forms the basis of its antibacterial mechanisms:
Iron Deprivation: In in vitro analyses, iron (Fe(III)) deprivation was identified as having a profound effect on bacterial growth. DTPA demonstrated the capability to effectively inhibit bacterial growth in vitro and on the skin, primarily by chelating iron. When supplemented to a standard ethanolic deodorant, a mixture of DTPA and butylated hydroxytoluene (BHT) significantly reduced total aerobic bacteria in the axillae from a mean of log 5.75 (±0.73) to log 4.50 (±0.90) colony-forming units (cfu) cm-2 (n=27, P < 0.01). BHT assists by liberating iron from transferrin, allowing DTPA to sequester the Fe(II).
Impact on Fungal Pathogens (e.g., C. albicans): DTPA has been shown to enhance the activity of antifungal drugs like caspofungin against Candida albicans through the depletion of magnesium. Furthermore, DTPA induces filamentous growth in C. albicans by depleting zinc. Studies showed that depleting all metals or specifically zinc in the medium significantly increased filamentation compared to complete medium (P<0.0001). Wild-type C. albicans cells grown in synthetic defined medium with 100 µM DTPA exhibited this induced filamentation.
Membrane Damage and Synergy: The membrane damage associated with DTPA, structurally related to EDTA, may facilitate the entry of other chelating agents into the bacterial periplasm or cytosol, contributing to bacterial growth restriction. Reductions in cellular zinc levels, potentially achieved by DTPA, can be highly effective in restricting bacterial growth, especially when combined with chelants that primarily limit the availability of other metals.
The table below summarizes the antibacterial effects of DTPA:
| Target Organism/Environment | DTPA Concentration | Primary Metal Deprived | Observed Effect | Quantitative Data |
|---|---|---|---|---|
| Axillary Microflora (on skin) | Not specified (supplemented to deodorant) | Iron (Fe(III)) | Inhibited bacterial growth | Reduced total aerobic bacteria from log 5.75 (±0.73) to log 4.50 (±0.90) cfu cm-2 |
| Candida albicans | 100 µM | Zinc , Magnesium | Induced filamentous growth , Enhanced caspofungin activity | Significant increase in filamentation (P<0.0001) with zinc depletion |
Role of this compound in Modulating Microbial Metal Immobilization and Resistance
Microorganisms play a crucial role in the biogeochemical cycling of metals and can influence the immobilization and bioavailability of heavy metals in various environments, including soils. This compound, or more broadly, the chelating action of DTPA, interacts with these microbial processes.
Microbial Resistance Mechanisms: Bacteria exhibit diverse mechanisms to resist heavy metals, including extracellular sequestration, intracellular sequestration, metal exclusion via permeability barriers, enzymatic detoxification, and active transport of the metal. These mechanisms are vital for microbial survival in metal-contaminated environments.
Zinc Immobilization in Soils: DTPA is a well-established extraction method used to assess the bioavailable fractions of metals like iron, manganese, copper, and zinc in soils, particularly alkaline soils. In flooded soils, zinc tends to be immobilized, and its extractability increases under oxidizing conditions. Studies have shown that DTPA-extractable zinc decreased by 60% over time after flooding when the extraction was performed on field-moist soil. This reduction is attributed to the formation of insoluble zinc compounds, such as hydroxides, carbonates, and sulfides, under submerged conditions.
Microbial-Assisted Metal Immobilization: Microorganisms can facilitate heavy metal immobilization through various mechanisms, including adsorption to the cell wall, complexation with phosphate, or precipitation/adsorption reactions with heavy metals by other anions generated through bacterial metabolism. Research on microbial-assisted soil chromium immobilization has demonstrated the effectiveness of fungal and bacterial species, alongside zinc-enriched biochar (ZnBC) and iron-enriched biochar (FeBC), in reducing the concentration of DTPA-extractable hexavalent chromium (Cr(VI)). For example, a 3% ZnBC treatment combined with bacterial isolate B1 achieved a 92.81% reduction in chromium concentration after 40 days of incubation (DAI) compared to wastewater. Similarly, a 3% FeBC treatment with fungal isolate F2 resulted in a 96.8% reduction in chromium concentration after 40 DAI. These findings highlight the potential of microbial and biochar-based approaches, influenced by metal chelators like DTPA, in environmental remediation.
The following table presents data on the role of DTPA in microbial metal immobilization:
| Context | Treatment/Condition | Metal | Effect on DTPA-Extractable Metal | Quantitative Data |
|---|---|---|---|---|
| Flooded Soils | Flooding (field-moist extraction) | Zinc | Decreased | 60% decrease over time |
| Soil (Cr(VI) Stress) | ZnBC 3% + Bacterial Isolate B1 | Chromium (Cr(VI)) | Reduced | 92.81% reduction after 40 DAI compared to wastewater |
| Soil (Cr(VI) Stress) | FeBC 3% + Fungal Isolate F2 | Chromium (Cr(VI)) | Reduced | 96.8% reduction after 40 DAI compared to wastewater |
Future Research Trajectories and Interdisciplinary Perspectives on Zinc Dtpa
Innovations in Ligand Design and Synthesis for Tailored Zinc Complexation
Innovations in ligand design and synthesis are crucial for developing chelating agents with enhanced and specific zinc complexation properties. DTPA, with its diethylenetriamine (B155796) backbone and five carboxymethyl groups, provides a versatile scaffold for such modifications . Current research explores the design and synthesis of DTPA analogues, particularly for applications like multimodal imaging agents, which rely on precise metal complexation . The development of novel targeted zinc Aggregation-Induced Emission luminogens (AIEgens) begins with the design and synthesis of simple organic molecules that act as ligands or chelators for Zn(II) .
A key aspect of these innovations involves leveraging the chelation-enhanced fluorescence (CHEF) mechanism, where zinc(II) binding can induce or enhance fluorescence by constraining the ligand into an emissive conformation or by tuning its emissive properties . Furthermore, theoretical and computational studies are increasingly employed to model and predict metal-ligand interactions. These computational approaches offer valuable insights into the thermodynamic and kinetic aspects of complex formation, thereby guiding experimental design and interpretation . Understanding the subtle interplay of steric and electronic effects is paramount for designing ligands that can achieve tailored complexation, potentially enhancing electronic interactions to stabilize reactive intermediates for specific applications .
Development of Advanced Spectroscopic and Imaging Techniques for In-Situ Speciation Studies
The precise understanding of Zinc-DTPA's behavior in complex matrices necessitates the development of advanced spectroscopic and imaging techniques for in-situ speciation studies. Speciation data is considered essential for accurately modeling radionuclide behavior and for developing more specific separation agents . Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Time-Resolved Laser-Induced Fluorescence (TRLIF) are being utilized to investigate the non-covalent interactions and complex formation between chelating agents like DTPA and inorganic elements, including europium and strontium . These methods allow for the evaluation of stoichiometry and conditional stability constants of the formed complexes .
For studying zinc within biological and environmental samples, synchrotron-based microprobe X-ray fluorescence (μ-XRF) and extended X-ray absorption fine-structure spectroscopy (EXAFS) are employed . These techniques enable the localization and speciation of zinc within plant materials, even at low concentrations, by quantifying zinc species based on their coordination numbers and characteristic bond lengths . Additionally, X-ray microtomography, when combined with Zn XANES (X-ray Absorption Near Edge Structure), offers capabilities for three-dimensional element distribution and speciation analysis . A notable trend in this area is the move towards miniaturized systems for in-situ speciation using TRLIF . For dissolved zinc speciation, differential pulse anodic stripping voltammetry (DPASV) remains a valuable quantitative analytical tool, while XAFS spectroscopy is utilized for speciating solid phases of zinc and zinc associated with various materials .
Integrated Environmental Modeling of Zinc Dynamics Incorporating Chelate Effects
Integrated environmental modeling is a critical area of research aimed at predicting and understanding the complex dynamics of zinc, particularly when influenced by chelate effects from compounds like DTPA. Modeling systems for DTPA decorporation have been developed and validated, especially in scenarios involving exposure to actinides like plutonium . These biokinetic models help to elucidate fundamental questions, such as whether DTPA can cross cell membranes to chelate deposited material . The CONRAD approach, for instance, employs multiple model structures to describe biokinetic behavior, assuming that the kinetics of actinide-DTPA chelates are similar to those of DTPA itself, and describes in-vivo chelation as a second-order kinetic process dependent on the concentrations of both DTPA and the actinide .
Studies on soil zinc dynamics highlight that the bioavailability of zinc is influenced by soil properties, external sources, and time . Notably, the fixation of plant-available zinc is less accurately described by existing models in chelated systems compared to non-chelated systems, underscoring the intricate nature of chelate effects in environmental matrices . Research generating reaction rate constants and relationships from such studies is vital for advancing micronutrient management and for developing future modeling approaches . Integrated environmental models will need to account for DTPA's impact on various soil zinc fractions, including water-soluble, exchangeable, carbonate-bound, and organically bound forms . Furthermore, understanding antagonistic interactions, such as how zinc can counteract cadmium toxicity in soil, is crucial for developing comprehensive models that inform sustainable remediation strategies .
Exploration of Novel Applications in Environmental Biotechnology and Material Science
Beyond its established uses, the exploration of novel applications for this compound in environmental biotechnology and material science represents a burgeoning field. DTPA is traditionally recognized as a chelating agent for complexing and sequestering metal ions, including its consideration for the treatment of radioactive materials like plutonium, americium, and other actinides .
In material science, this compound encapsulated into poly lactic-co-glycolic acid (PLGA) nanoparticles is being developed to achieve extended release into lung fluid. This innovation addresses the challenge of maintaining therapeutic levels of the chelating agent while mitigating the depletion of essential metals that can occur with long-term chelation therapy . This exemplifies a direct material science application for controlled release of the compound. While primarily a medical application, DTPA's use as an MRI contrasting agent, forming complexes with gadolinium, showcases its versatility in material interactions .
In environmental contexts, DTPA is already utilized in fertilizers (e.g., Fe-DTPA) to enhance nutrient availability . The emergence of nanofertilizers, which effectively deliver macro- and micronutrients including zinc to the plant rhizosphere, suggests a potential for this compound or DTPA-functionalized nanomaterials in advanced agricultural applications . Furthermore, zinc oxide nanoparticles (ZnO NPs) have demonstrated efficacy in soil remediation by degrading organic pollutants, immobilizing heavy metals, and reducing soil toxicity . This indicates a broader potential for this compound or DTPA-modified materials in developing innovative solutions for environmental cleanup.
Synergistic Approaches Combining this compound with Other Remediation Technologies
Future research is increasingly focused on synergistic approaches that combine this compound with other remediation technologies to enhance efficiency and effectiveness in addressing heavy metal contamination. Synergistic remediation techniques are recognized as an efficient strategy for tackling heavy metal pollution, encompassing various combinations such as chemical-plant synergy .
Studies have demonstrated that combining chelating agents like DTPA with other methods can significantly improve remediation outcomes. For instance, the combined application of EDTA and DTPA has shown higher extraction efficiency in the phytoextraction of metals such as copper, lead, zinc, and cadmium, compared to the use of either chelant alone . Specifically, DTPA has been shown to significantly enhance the uptake of zinc and lead in plants like ryegrass, highlighting its potential in phytoremediation strategies .
The integration of adsorption materials with plants in synergistic remediation is an effective approach where the adsorption material solidifies or passivates heavy metals, while plants, aided by beneficial microorganisms and organic substances, gradually release and uptake these metals . Asynchronous synergistic remediation strategies, which combine passivation and phytoremediation technologies, have also proven effective in significantly reducing bioavailable cadmium levels and toxicity, a principle applicable to other heavy metals like zinc . The use of multiple chelating agents in combination can offer a broader spectrum of chelation capabilities, which is particularly beneficial in scenarios involving exposure to multiple nuclides . For example, studies have shown that combining DMSA with Ca-DTPA can significantly influence zinc concentrations in organs like the liver and kidneys .
Data Table: Effect of DTPA on Zinc Accumulation in Ryegrass
The application of chelating agents like DTPA has been shown to enhance the accumulation of heavy metals in plants, a crucial aspect for phytoremediation. The following table illustrates the maximum reported zinc content in ryegrass (Lolium multiflorum Lam.) when treated with a 2 mmol/kg dose of either EDTA or DTPA. It is important to note that these maximum values were observed with the application of either chelator at this specific concentration .
| Parameter | Zinc Content (mg/kg dry weight) |
| Maximum Zn in Ryegrass Root | 2428.37 |
| Maximum Zn in Ryegrass Shoot | 2010.43 |
Q & A
Q. What is the mechanism of action of Zinc-DTPA in chelating radioactive isotopes, and how does it differ from Calcium-DTPA?
this compound (diethylenetriamine pentaacetate) acts as a chelating agent by forming stable complexes with transuranic elements like plutonium, americium, and curium, enhancing their renal excretion. Unlike Calcium-DTPA, which has higher efficacy within the first 24 hours post-exposure, this compound minimizes zinc depletion in prolonged use due to its lower affinity for essential metals . Experimental validation involves measuring urinary excretion rates of radionuclides in animal models or clinical cases, using mass spectrometry or gamma spectroscopy to quantify efficacy .
Q. What are the standard protocols for administering this compound in acute radiation contamination scenarios?
Current guidelines recommend initiating treatment with Calcium-DTPA within 24 hours of exposure, followed by this compound for subsequent doses to mitigate zinc loss. Nebulized this compound is preferred for inhalation contamination in adults, while intravenous administration is reserved for severe cases. Dosage depends on contamination severity, typically starting with 1 g/day for 5 days, adjusted via bioassay monitoring . Researchers must adhere to FDA-approved labeling and ethical protocols for human trials, including informed consent .
Q. How is the efficacy of this compound quantified in preclinical studies?
Efficacy is measured using:
- Excretion rates : Comparing pre- and post-treatment radionuclide levels in urine/fecal samples.
- Biodistribution studies : Autoradiography or tissue sampling in animal models to assess residual contamination.
- Control groups : Using untreated cohorts or alternative chelators (e.g., EDTA) to establish baseline data . Statistical methods like ANOVA or regression models are employed to account for inter-subject variability .
Advanced Research Questions
Q. How can researchers optimize this compound’s chelation efficacy while minimizing zinc depletion in long-term therapy?
Advanced studies explore:
- Dosage modulation : Alternating this compound with mineral supplements (e.g., oral zinc gluconate) to maintain homeostasis .
- Nanoparticle encapsulation : Enhancing targeted delivery to reduce systemic zinc loss. Preliminary in vitro models use liposomal formulations to improve bioavailability .
- Gene expression profiling : Identifying biomarkers of zinc homeostasis disruption in hepatocyte or renal cell lines .
Q. What experimental designs address contradictions in clinical data regarding this compound’s effectiveness in delayed treatment scenarios?
Conflicting reports on this compound’s efficacy beyond 24 hours post-exposure require:
- Longitudinal cohort studies : Tracking excretion rates in patients treated >24 hours after contamination, stratified by radionuclide type (e.g., Pu-239 vs. Am-241).
- Mechanistic modeling : Using pharmacokinetic-pharmacodynamic (PK/PD) models to simulate metal-binding kinetics under delayed administration .
- Meta-analysis : Aggregating data from the U.S. Radiation Registry and international databases to resolve statistical outliers .
Q. What methodologies validate the safety of nebulized this compound in pediatric populations?
Current FDA guidelines lack pediatric safety data. Proposed approaches include:
- In vitro lung models : Simulating pediatric airway physiology using 3D-printed bronchial structures to assess aerosol deposition .
- Ethical frameworks : Designing non-invasive studies (e.g., exhaled breath condensate analysis) to minimize radiation exposure in children .
- Cross-species extrapolation : Comparing zinc retention rates in juvenile animal models to predict human outcomes .
Data Contradiction Analysis
Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Recommendations
- Experimental Design : Use randomized controlled trials (RCTs) with blinding to reduce bias in efficacy studies .
- Data Collection : Employ gamma counters with low detection limits (e.g., <1 Bq/kg) for precise radionuclide quantification .
- Ethical Compliance : Ensure adherence to the Data Protection Act (DPA) and obtain explicit consent for human data usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
